Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16255212
InChI: InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2
SMILES:
Molecular Formula: C19H20O5S
Molecular Weight: 360.4 g/mol

Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside

CAS No.:

Cat. No.: VC16255212

Molecular Formula: C19H20O5S

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 4,6-O-benzylidene-1-thio-a-D-mannopyranoside -

Specification

Molecular Formula C19H20O5S
Molecular Weight 360.4 g/mol
IUPAC Name 2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Standard InChI InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2
Standard InChI Key BDNIQCYVYFGHSI-UHFFFAOYSA-N
Canonical SMILES C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a mannopyranose core with a 4,6-O-benzylidene acetal, which locks the pyranose ring in a rigid conformation. The thioglycosidic bond (C1-S-Ph) replaces the traditional oxygen glycosidic linkage, enhancing stability against hydrolysis . Key structural attributes include:

  • IUPAC Name: (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1, dioxine-7,8-diol .

  • Stereochemistry: Six defined stereocenters (C2, C4a, C6, C7, C8, C8a) dictate its spatial arrangement .

  • SMILES Notation: C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4.

Physicochemical Data

PropertyValueSource
Molecular Weight360.4 g/mol
Melting PointNot reported (decomposes)
Specific Rotation[α]²²D +68.1 (c=1.0, CHCl₃)
SolubilitySoluble in chloroform, DMSO

The benzylidene group confers resistance to acidic conditions, while the thiophenyl group enhances stability in enzymatic assays .

Synthesis and Modifications

Core Synthetic Strategy

The compound is typically synthesized via:

  • Protection: Introduction of the 4,6-O-benzylidene acetal to mannose using benzaldehyde dimethyl acetal under acidic conditions .

  • Thioglycoside Formation: Reaction of the protected mannose with thiophenol in the presence of Lewis acids like BF₃·Et₂O .

A representative procedure involves activating phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside with diphenyl sulfoxide and trifluoromethanesulfonic anhydride, enabling coupling reactions with C-nucleophiles at −78°C .

Stereoselective Modifications

  • 3-O-Substituents: Replacing the 3-O-acetyl group with a benzyl ether or sulfonyl ester reverses glycosylation stereoselectivity. For example, 3-O-acetyl derivatives yield α-glycosides, while 3-O-benzyl analogs favor β-products .

  • Radical Reactions: Allyltributylstannane-mediated radical glycosylations produce α-C-glycosides regardless of protecting groups, highlighting the role of counterion interactions in stereocontrol .

Applications in Glycoscience Research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator